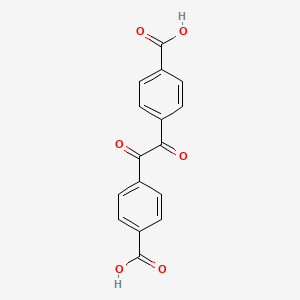

4,4'-Oxalyldibenzoic acid

Overview

Description

4,4’-Oxalyldibenzoic Acid is a chemical compound with the molecular formula C16H10O6 . It is used as an analytical reagent and has applications in the production of Metal-organic Frameworks (MOFs) .

Molecular Structure Analysis

The molecular weight of 4,4’-Oxalyldibenzoic Acid is 298.25 g/mol . The molecular formula is C16H10O6 . The IUPAC name is 4-[2-(4-carboxyphenyl)-2-oxoacetyl]benzoic acid .Physical And Chemical Properties Analysis

The density of 4,4’-Oxalyldibenzoic Acid is 1.5±0.1 g/cm3 . The boiling point is 589.6±35.0 °C at 760 mmHg . The molecular weight is 298.247 .Scientific Research Applications

Coordination Polymers and Crystal Structures

4,4'-Oxalyldibenzoic acid plays a crucial role in the synthesis of coordination polymers. For instance, it has been used in the synthesis of Co(II)/Ni(II) coordination polymers, demonstrating varied crystal structures and properties (Qin et al., 2014). Similarly, Chen et al. (2019) utilized this compound in the creation of Zn and Cd coordination polymers, exhibiting interesting photoluminescence and potential for Hg2+ detection and photocatalysis (Chen et al., 2019).

Organocatalysts for Hydrazone and Oxime Formation

In the field of chemistry and biology, this compound derivatives have been found to act as efficient catalysts. Crisalli and Kool (2013) discovered that certain aminobenzoic acids, which are structurally related to this compound, are superior catalysts for hydrazone and oxime formations, enhancing reaction rates significantly (Crisalli & Kool, 2013).

Photocatalytic Properties

The photocatalytic properties of coordination polymers involving this compound have been extensively studied. Ma et al. (2019) synthesized Co(II)-MOFs based on derivatives of this compound, which showed notable efficiency in the degradation of organic dyes, highlighting its potential in environmental applications (Ma et al., 2019).

Proton Conductivity and Solvent-Induced Transformations

Bhattacharya, Bhattacharyya, and Natarajan (2015) reported that compounds derived from this compound exhibited high proton mobility and could undergo solvent-mediated structural transformations, which could be significant in developing new materials for proton exchange membranes (Bhattacharya et al., 2015).

Selective CO2 Adsorption and Separation

A metal-organic framework (MOF) synthesized using this compound demonstrated selective CO2 adsorption and separation capabilities. Pal, Chand, and Das (2017) found that this MOF showed high stability in water and potential utility in CO2 separation from gas mixtures (Pal et al., 2017).

properties

IUPAC Name |

4-[2-(4-carboxyphenyl)-2-oxoacetyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c17-13(9-1-5-11(6-2-9)15(19)20)14(18)10-3-7-12(8-4-10)16(21)22/h1-8H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDSQOCMNSRCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine](/img/structure/B8112856.png)

![1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone](/img/structure/B8112861.png)

![N,N-Diethyl-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxamide](/img/structure/B8112862.png)

![(3R,6S,7AS)-6-(Dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B8112885.png)

![(1R,5S)-7-Benzyl 9-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B8112895.png)

![4,5-Dihydro-1h-pyrazolo[3,4-f]quinoline-3-carboxylic acid](/img/structure/B8112910.png)

![8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)-](/img/structure/B8112921.png)

![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B8112941.png)

![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethylMethanesulfonate](/img/structure/B8112943.png)